1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid 1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15820016
InChI: InChI=1S/C14H15NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2,(H,16,17)
SMILES:
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol

1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC15820016

Molecular Formula: C14H15NO4

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid -

Specification

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
IUPAC Name 1-phenylmethoxycarbonyl-3,4-dihydro-2H-pyridine-6-carboxylic acid
Standard InChI InChI=1S/C14H15NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2,(H,16,17)
Standard InChI Key YELOCYSSDKUWDP-UHFFFAOYSA-N
Canonical SMILES C1CC=C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Introduction

1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid is a synthetic organic compound with a unique heterocyclic structure, featuring a tetrahydropyridine ring system, a benzyloxycarbonyl (Cbz) protecting group, and a carboxylic acid functional group. This compound serves as a valuable intermediate in medicinal chemistry and synthetic organic research due to its reactivity and versatility in forming complex molecules. Below is a detailed analysis of its properties, synthesis, and applications.

Key Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₁₅NO₄
Molecular Weight261.27 g/mol
CAS Registry Number1707571-64-9
SMILESC1CC=C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Melting PointNot explicitly reported; analogs suggest 176–177°C (e.g., 6-oxo derivatives)

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions, leveraging the Cbz group’s stability and the carboxylic acid’s reactivity.

Representative Synthesis

StepReagents/ConditionsYieldProduct DescriptionSource
1Benzyl chloride + K₂CO₃ in methanol (reflux, 16 h)91%1-(Benzyloxycarbonyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
2Acidification with 6N HCl (pH 2)Final compound precipitates as white solid

Notes:

  • Step 1: Alkylation of a pyridinone precursor with benzyl chloride under basic conditions.

  • Step 2: Acid-mediated workup isolates the carboxylic acid, which crystallizes readily .

Spectroscopic Characterization

The compound’s structure is confirmed via NMR and mass spectrometry:

¹H NMR Data

Proton Environmentδ (ppm)MultiplicityAssignmentsSource
Benzyl CH₂5.26singlet-OCH₂Ph
Tetrahydropyridine H-36.54dd (J=6.7, 1.1 Hz)H adjacent to C=N and C=O
Tetrahydropyridine H-46.73dd (J=9.2, 1.6 Hz)H adjacent to C=O
Aromatic (Ph)7.39–7.51multipletBenzylic aromatic protons

¹³C NMR Data

Carbon Environmentδ (ppm)AssignmentsSource
Quaternary (C=O)161.7Carboxylic acid carbonyl
C=O (Cbz)157.6Benzyloxycarbonyl carbonyl
Tetrahydropyridine C-2140.4Adjacent to C=O and N

Applications in Medicinal and Synthetic Chemistry

This compound is valued for its role in:

Key Applications

  • Peptide Synthesis:

    • The Cbz group protects the amine during peptide coupling reactions, ensuring regioselectivity.

    • The carboxylic acid facilitates esterification or amidation for further functionalization.

  • Heterocyclic Synthesis:

    • The tetrahydropyridine ring serves as a scaffold for alkaloid or quinolizidine derivatives .

    • Example: Intermediate in the synthesis of enantiopure tetrahydropyridines via silane-mediated allylation .

  • Drug Discovery:

    • Structural analogs show potential in targeting neurological disorders due to their ability to modulate biological pathways.

HazardPrecautionsSource
Skin/IrritationWear protective gloves and eye protection; avoid prolonged exposure.
StorageStore in a cool, dry place away from incompatible reagents.

Research Challenges and Future Directions

  • Optimization of Synthesis: Current methods rely on extended reflux times; catalytic alternatives (e.g., microwave-assisted synthesis) may improve efficiency.

  • Biological Activity: Further studies are needed to explore its therapeutic potential, particularly in central nervous system disorders.

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